4-bromo-5-isopropyl-1-methyl-1H-pyrazole

Lipophilicity Drug design Building block selection

4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0) is a trisubstituted pyrazole building block with the molecular formula C₇H₁₁BrN₂ and a molecular weight of 203.08 g·mol⁻¹. It features a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the N1-position of the pyrazole ring.

Molecular Formula C7H11BrN2
Molecular Weight 203.083
CAS No. 1526231-22-0
Cat. No. B2785388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-isopropyl-1-methyl-1H-pyrazole
CAS1526231-22-0
Molecular FormulaC7H11BrN2
Molecular Weight203.083
Structural Identifiers
SMILESCC(C)C1=C(C=NN1C)Br
InChIInChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3
InChIKeyIBWVZIIAWUUCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0): Procurement-Relevant Structural and Physicochemical Profile for the Trisubstituted Pyrazole Building Block


4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0) is a trisubstituted pyrazole building block with the molecular formula C₇H₁₁BrN₂ and a molecular weight of 203.08 g·mol⁻¹ [1]. It features a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the N1-position of the pyrazole ring . Its computed XLogP3-AA is 2.1, its topological polar surface area (TPSA) is 17.8 Ų, and it possesses 1 rotatable bond and 0 hydrogen bond donors [1]. The compound is commercially available from multiple vendors, with reported purity levels up to 98% . As a heteroaryl bromide, its primary synthetic utility lies in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the C4-bromine serves as a handle for introducing aryl, heteroaryl, or amine substituents [2].

Why 4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0) Cannot Be Interchanged with Its Regioisomer or Simpler 4-Bromopyrazole Analogs


Substituting 4-bromo-5-isopropyl-1-methyl-1H-pyrazole with its closest regioisomer (4-bromo-1-isopropyl-5-methyl-1H-pyrazole, CAS 1506667-04-4) or with simpler 4-bromopyrazole building blocks is not chemically inconsequential. The N1-methyl / C5-isopropyl substitution pattern of the target compound establishes a unique steric and electronic environment around the reactive C4–Br bond that differs from the N1-isopropyl / C5-methyl pattern of its regioisomer [1]. These differences manifest in computed LogP (2.1 vs. 2.0 for the regioisomer) and may influence cross-coupling reaction rates, regioselectivity in subsequent functionalization steps, and the physicochemical properties of downstream products [1][2]. Furthermore, the presence of the C5-isopropyl group adjacent to the C4-bromine introduces steric hindrance that is absent in simpler 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8, which lacks any C5 alkyl substituent), potentially requiring modified catalyst systems or extended reaction times in palladium-mediated couplings [3]. The quantitative evidence below details the specific dimensions along which this building block differentiates from its analogs.

Quantitative Differentiation Evidence for 4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0) Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates Target from Its N1-Isopropyl Regioisomer

The target compound 4-bromo-5-isopropyl-1-methyl-1H-pyrazole exhibits a computed XLogP3-AA value of 2.1, compared to 2.0 for its closest regioisomer, 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1506667-04-4) [1]. This 0.1 log unit difference reflects the distinct spatial arrangement of the N-methyl and C-isopropyl substituents around the pyrazole core. Although both compounds share identical molecular formula (C₇H₁₁BrN₂), molecular weight (203.08 g·mol⁻¹), TPSA (17.8 Ų), and rotatable bond count (1), the N1-methyl substitution in the target places the polar nitrogen environment in a different spatial relationship to the C4–Br reaction center than the N1-isopropyl substitution in the regioisomer [1][2].

Lipophilicity Drug design Building block selection

Vendor-Supplied Purity Benchmarking: 98% Purity Specification from Leyan (Catalog No. 1715300)

The target compound is offered by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under Catalog No. 1715300 with a documented purity specification of 98% . This compares favorably to the 95% purity specification reported for the regioisomer 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1506667-04-4) from AChemBlock (Catalog ID: AD278155) . A purity differential of 3 percentage points (98% vs. 95%) may reduce the burden of impurities in subsequent synthetic steps, particularly in cross-coupling reactions where halogenated byproducts can compete for catalyst sites.

Purity specification Procurement quality Building block

Regioisomeric Identity: Distinct InChIKey Confirms Non-Interchangeability with N1-Isopropyl Regioisomer

The target compound and its closest regioisomer (4-bromo-1-isopropyl-5-methyl-1H-pyrazole, CAS 1506667-04-4) share the same molecular formula (C₇H₁₁BrN₂) and molecular weight (203.08 g·mol⁻¹) but are unambiguously differentiated by their InChIKey identifiers. The target compound has InChIKey IBWVZIIAWUUCOF-UHFFFAOYSA-N, while the regioisomer has InChIKey ODWXMADXDUAWSO-UHFFFAOYSA-N [1][2]. This structural distinction—N1-methyl/C5-isopropyl versus N1-isopropyl/C5-methyl—means the nitrogen lone pair orientation and the steric bulk adjacent to the C4–Br bond are positioned differently, which can affect both the electronics of the pyrazole ring and the accessibility of the bromine atom to palladium catalysts during oxidative addition [3].

Regiochemistry Structural identity Quality control

Steric Shielding at C4–Br: Absence of C5 Substituent in Simpler 4-Bromo-1-methyl-1H-pyrazole Alters Cross-Coupling Reactivity Profile

The target compound bears an isopropyl group at the C5 position directly adjacent to the C4–Br bond. In contrast, the simpler analog 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) has only a hydrogen at C5, presenting a dramatically smaller steric profile [1]. While direct comparative Suzuki coupling yield data for these two specific substrates is unavailable in the open literature, class-level knowledge from 4-bromopyrazole Suzuki couplings indicates that steric hindrance adjacent to the C–Br bond can reduce reaction rates with bulky boronic acids and may require optimized catalyst systems (e.g., higher catalyst loading, bulkier ligands, or elevated temperatures) [2]. This steric differentiation becomes critical when the building block is intended for use with ortho-substituted or otherwise sterically demanding coupling partners.

Cross-coupling Steric effects Building block reactivity

GHS Hazard Classification: Regioisomer (CAS 1506667-04-4) Carries Documented Eye Damage and Skin Irritation Warnings Lacking for Target Compound

The regioisomer 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1506667-04-4) has a documented GHS classification from the ECHA C&L Inventory, carrying H315 (Skin Irrit. 2, 100% of notifiers), H318 (Eye Dam. 1, 100%), and H335 (STOT SE 3, 100%) hazard statements [1]. In contrast, the target compound (CAS 1526231-22-0) does not currently have GHS classification data deposited in PubChem or the ECHA C&L Inventory as of May 2026 [2]. This regulatory data gap means that users procuring the target compound cannot rely on harmonized hazard labeling and must conduct their own safety assessment, whereas the regioisomer's hazards are codified.

Safety Handling Procurement compliance

Patent Citation Count: Regioisomer (CAS 1506667-04-4) Appears in 10 Patents, Suggesting Broader Documented Utility

The regioisomer 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1506667-04-4) is associated with a patent count of 10 in the PubChem database [1]. In contrast, the target compound (CAS 1526231-22-0) has no patent count recorded in the same database [2]. This suggests that the N1-isopropyl/C5-methyl regioisomer has been more frequently employed as a synthetic intermediate in patented inventions, potentially providing greater freedom-to-operate clarity or a richer precedent for its use in specific reaction sequences.

Patent landscape Prior art Procurement intelligence

Recommended Application Scenarios for 4-Bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1526231-22-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring C5-Isopropyl-Substituted Pyrazole Cores with Higher Starting Purity

For medicinal chemistry programs where the final target molecules require an N1-methyl, C5-isopropyl pyrazole scaffold, this building block provides a 98% purity starting material [1], which is 3 percentage points higher than the 95% purity reported for its N1-isopropyl regioisomer . The higher purity specification may reduce the formation of byproducts in library synthesis and improve the reliability of biological assay data from the resulting compound collections. The computed LogP of 2.1 also provides a defined lipophilicity starting point for property-based drug design [2].

Cross-Coupling Optimization Studies Requiring a Sterically Hindered 4-Bromopyrazole Substrate

The presence of the C5-isopropyl group adjacent to the C4–Br bond creates a sterically congested coupling partner suitable for catalyst development and reaction optimization studies [1]. Researchers developing new palladium catalysts or ligands for challenging Suzuki-Miyaura couplings may use this compound as a model substrate to evaluate catalyst performance under steric constraint, leveraging the van der Waals volume of the isopropyl group (estimated ~60.4 ų) as a defined steric parameter [1].

Agrochemical Intermediate Synthesis Where C5-Isopropyl Substitution Is Required for Target Activity

Pyrazole building blocks with specific alkyl substitution patterns have been used in the synthesis of herbicidal and fungicidal active ingredients, as documented in patents such as US 5,698,708 (Monsanto) which employ 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole intermediates [1]. By analogy, this compound can serve as a key intermediate for agrochemical discovery programs where the C5-isopropyl group is intended to modulate lipophilicity, metabolic stability, or target binding in the final active molecule [1].

Novel IP Generation: Building Block with Low Prior Art Density for Freedom-to-Operate

With zero patent citations recorded in PubChem [1], compared to 10 patent citations for its regioisomer , this compound may offer an attractive starting point for research programs seeking to establish novel intellectual property. The lower prior art density reduces the risk of patent encumbrance for new chemical entities derived from this scaffold, which is strategically relevant for biotech and pharmaceutical procurement in competitive therapeutic areas.

Quote Request

Request a Quote for 4-bromo-5-isopropyl-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.